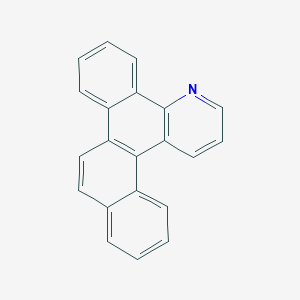

BENZO(h)NAPHTHO(1,2-f)QUINOLINE

Description

Structure

3D Structure

Properties

CAS No. |

196-79-2 |

|---|---|

Molecular Formula |

C21H13N |

Molecular Weight |

279.3 g/mol |

IUPAC Name |

9-azapentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8(13),9,11,15,17,19,21-undecaene |

InChI |

InChI=1S/C21H13N/c1-2-7-15-14(6-1)11-12-17-16-8-3-4-9-18(16)21-19(20(15)17)10-5-13-22-21/h1-13H |

InChI Key |

ASOZIQLEGCCDBT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C35)N=CC=C4 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C35)N=CC=C4 |

Other CAS No. |

196-79-2 |

Synonyms |

Benzo[h]naphtho[1,2-f]quinoline |

Origin of Product |

United States |

Computational and Theoretical Chemistry Studies on Benzo H Naphtho 1,2 F Quinoline Analogs

Intermolecular Interactions and Supramolecular Assembly Prediction

The study of intermolecular interactions is crucial for understanding and predicting the supramolecular assembly of complex organic molecules like Benzo[h]naphtho[1,2-f]quinoline and its analogs. These non-covalent interactions govern the packing of molecules in the solid state, which in turn dictates material properties such as charge transport and optical characteristics. Computational and theoretical chemistry provides powerful tools to investigate these forces and predict how molecules will self-assemble into larger, ordered structures.

Investigation of Hydrogen Bonding Networks and Self-Assembly Motifs

While π-stacking is a dominant force in the assembly of large PAHs, hydrogen bonding can play a critical, directing role, especially when functional groups capable of hydrogen bonding are present or when the molecule interacts with others that can act as hydrogen bond donors.

Benzo[h]naphtho[1,2-f]quinoline itself has one hydrogen bond acceptor (the nitrogen atom) and no hydrogen bond donors. lookchem.com This means it can participate in hydrogen bonding networks by interacting with molecules that possess donor groups, such as hydroxyl (-OH) or amine (-NH) groups.

Computational studies on the related, smaller benzo[h]quinoline (B1196314) system complexed with 2-methylresorcinol (B147228) (which has -OH donor groups) provide insight into these interactions. mdpi.com These studies, employing Car–Parrinello molecular dynamics (CPMD), show the formation of a network of medium-strength intermolecular O-H···N hydrogen bonds. mdpi.com The dynamics of these bonds are significant, with the distance between the oxygen and nitrogen atoms showing strong fluctuations, though no proton transfer events were observed in the simulations. mdpi.com The formation of hydrogen bonds is a key factor influencing the self-assembly of these systems. mdpi.com

The presence of a hydrogen bond between a donor group and the nitrogen heteroatom in benzo[h]quinoline analogs is a recurring motif. For instance, in the synthesis of substituted benzo[h]quinolines, a strong hydrogen bond between an NH group and a nitro group was identified in a reaction intermediate, influencing the molecule's conformation. mdpi.com Theoretical studies on the metabolites of aza-PAHs like benzo[h]quinoline also extensively model the interactions of these molecules with nucleophiles such as guanine, where hydrogen bonding plays a crucial role in the formation of covalent adducts. rsc.org

The interplay between π-stacking and hydrogen bonding ultimately determines the final supramolecular structure. The directed nature of hydrogen bonds can enforce specific orientations that might not be the most favorable from a π-stacking perspective alone, leading to complex and functionally rich self-assembled architectures.

Table 2: Characteristics of Hydrogen Bonding in Benzo[h]quinoline Systems

| System | Interaction Type | Computational Method | Key Findings | Source |

| Benzo[h]quinoline-2-methylresorcinol complex | Intermolecular O-H···N | Car–Parrinello Molecular Dynamics (CPMD) | Forms a network of medium-strength hydrogen bonds; shows strong bond dynamics without proton transfer. | mdpi.com |

| Substituted Benzo[h]quinoline intermediate | Intramolecular N-H···O (nitro group) | X-ray analysis | A strong hydrogen bond influences the molecular conformation (E-isomer). | mdpi.com |

| Benzo[h]quinoline metabolites + Guanine | Intermolecular N-H···N and O-H···N | Density Functional Theory (DFT) | Investigated adducts formed by quenching carbocations with guanine, highlighting the role of H-bonds. | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of complex organic molecules like benzo(h)naphtho(1,2-f)quinoline. The inherent complexity of its structure, with numerous overlapping proton and carbon signals, requires the application of advanced 2D NMR techniques for definitive assignments.

Application of Advanced 2D NMR Techniques (e.g., HMQC, HMBC) for Definitive Structural Assignments

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unequivocally assigning the proton and carbon signals in the benzo(h)naphtho(1,2-f)quinoline framework. ustc.edu.cncolumbia.edu The HSQC experiment correlates directly bonded proton and carbon atoms, providing a clear map of all C-H one-bond connectivities. columbia.edusdsu.edu This is particularly useful in distinguishing between the numerous aromatic protons and their corresponding carbon atoms within the fused ring system.

The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edusdsu.edu This technique is crucial for piecing together the carbon skeleton of the molecule. By observing these long-range couplings, researchers can establish connectivity between different fragments of the molecule, confirming the fusion pattern of the benzene (B151609), naphthalene (B1677914), and quinoline (B57606) rings. For instance, a proton on one ring showing a correlation to a carbon atom in an adjacent ring provides definitive evidence of their connectivity. The combination of HSQC and HMBC data allows for a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, which is often challenging to achieve with 1D NMR alone due to signal overlap and complex coupling patterns. ustc.edu.cnresearchgate.netlibretexts.org

Detailed Analysis of Chemical Shifts and Coupling Constants in Complex Benzoquinolines

The ¹H and ¹³C NMR chemical shifts observed for benzo(h)naphtho(1,2-f)quinoline and related azahelicenes provide valuable insights into their electronic structure and geometry. researchgate.netnih.gov The helical nature of these molecules leads to significant shielding and deshielding effects on the protons and carbons, depending on their spatial orientation within the helix. Protons and carbons located in the inner core of the helix typically experience upfield shifts due to anisotropic effects from the overlapping aromatic rings. researchgate.netnih.gov Conversely, protons on the outer periphery are generally found at more downfield chemical shifts.

The proton-proton coupling constants (J-couplings) are also instrumental in structural analysis. researchgate.netresearchgate.net For instance, the magnitude of the coupling constant between adjacent protons on an aromatic ring can help confirm their relative positions. In complex spin systems, which are common in polycyclic aromatic compounds, detailed analysis of coupling patterns, often aided by spectral simulation, is necessary to extract accurate coupling constants. researchgate.net The concentration-dependent chemical shifts of quinoline derivatives have also been studied, indicating the influence of intermolecular interactions such as π-π stacking. uncw.edu

Below is a representative table of expected ¹H NMR chemical shifts for a related benzo[h]quinoline (B1196314) derivative, illustrating the typical ranges for protons in such a system.

| Proton | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |

| H-1 | 8.53 | d | 6.8 |

| H-2 | 7.35 | d | 7.2 |

| H-3 | 7.46-7.49 | m | |

| H-4 | 7.94-8.02 | m | |

| H-5 | 8.60 | d | 6.5 |

| H-6 | 7.85 | d | 8.9 |

| H-7 | 7.63 | d | 5.6 |

| H-8 | 7.46-7.49 | m | |

| H-9 | 7.94-8.02 | m | |

| H-10 | 7.94-8.02 | m | |

| H-11 | 7.46-7.49 | m | |

| H-12 | 7.35 | d | 7.2 |

| H-13 | 8.53 | d | 6.8 |

Note: This table is based on data for 6-methoxybenzo[de]naphtho[1,8-gh]quinoline and serves as an illustrative example of the expected chemical shift ranges and multiplicities for a complex benzoquinoline system. chimicatechnoacta.ru

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Helical Twist, Bond Length Distortions, and Stereochemistry in Benzo[h]naphtho[1,2-f]quinoline and Analogs

Single-crystal X-ray diffraction analysis of benzo[h]naphtho[1,2-f]quinoline and its analogs has been instrumental in quantifying the key structural features that define their helical nature. nih.govresearchgate.net The helical twist, which is the angle of rotation between the terminal rings of the helix, is a fundamental parameter that characterizes the degree of helicity. X-ray crystallography allows for the precise measurement of this angle.

Furthermore, the steric strain inherent in the helical structure leads to distortions in bond lengths and angles compared to their planar aromatic counterparts. researchgate.net Bonds in the inner core of the helix are often elongated to relieve strain, a phenomenon that can be precisely quantified through crystallographic data. This technique also unambiguously determines the stereochemistry of the molecule, distinguishing between the (P)- and (M)-enantiomers of the helix. chim.it The solid-state packing of these molecules, which can be influenced by intermolecular interactions such as π-π stacking, is also revealed by X-ray crystallography.

The following table presents typical crystallographic parameters that can be obtained for a complex heterocyclic system, based on data for a related benzo[h]quinoline derivative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.876(5) |

| β (°) | 109.87(3) |

| Volume (ų) | 1894.1(13) |

| Z | 4 |

| R-factor (%) | 5.8 |

Note: This table is based on data for ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate and serves as an illustrative example of crystallographic data. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy is a powerful tool for probing the electronic structure of conjugated π-systems like benzo(h)naphtho(1,2-f)quinoline. The absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy molecular orbitals (typically the lowest unoccupied molecular orbital, LUMO). The wavelengths at which these absorptions occur provide information about the energy gap between these orbitals. nih.gov

The UV-Vis spectrum of benzo(h)naphtho(1,2-f)quinoline is expected to exhibit multiple absorption bands corresponding to different electronic transitions within the extensive π-system. nist.gov The introduction of the nitrogen atom into the polycyclic aromatic framework can influence the electronic transitions, often leading to shifts in the absorption maxima compared to the all-carbon parent helicene. rsc.org The fine structure observed in the absorption bands can be attributed to vibrational levels associated with the electronic states. The molar extinction coefficients (ε) of these transitions, which are a measure of the probability of the transition occurring, can also be determined from the UV-Vis spectrum. nih.gov Studies on related aza-aromatic compounds have shown that the nature of electronic transitions can be complex, involving both localized and delocalized molecular orbitals. researchgate.net

A representative table of UV-Vis absorption data for a related benzo[h]quinoline derivative is provided below.

| Compound | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent |

| Benzo[h]quinolin-10-ol derivative 1a | 406 | 5085 | Methanol |

| Benzo[h]quinolin-10-ol derivative 2a | 350, 395 | 12727 | Methanol |

Note: This table is based on data for cyanoacrylic acid derivatives of 10-hydroxybenzo[h]quinoline (B48255). nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. nist.govsigmaaldrich.com For benzo(h)naphtho(1,2-f)quinoline, high-resolution mass spectrometry (HRMS) provides a precise measurement of its molecular mass, allowing for the confirmation of its elemental composition (C₂₁H₁₃N). nih.govmdpi.com

Electron ionization (EI) is a common ionization technique used in mass spectrometry. When subjected to EI, the benzo(h)naphtho(1,2-f)quinoline molecule will lose an electron to form a molecular ion (M⁺˙), which will be observed as the peak with the highest mass-to-charge ratio (m/z) in the spectrum. nist.gov The fragmentation of this molecular ion can provide valuable structural information. Due to the high stability of the fused aromatic ring system, the molecular ion peak is expected to be very intense. Fragmentation may occur through the loss of small neutral molecules or radicals, although extensive fragmentation is less likely compared to more flexible, non-aromatic molecules. The observed fragmentation pattern can be used to confirm the connectivity of the ring system. Electrospray ionization (ESI) is another technique that can be used, often resulting in the observation of the protonated molecule [M+H]⁺. chimicatechnoacta.ru

The following table shows the expected exact mass for benzo(h)naphtho(1,2-f)quinoline.

| Compound | Molecular Formula | Calculated Exact Mass (Da) | Observed Mass (m/z) | Ionization Method |

| Benzo(h)naphtho(1,2-f)quinoline | C₂₁H₁₃N | 279.1048 | [M]⁺˙ or [M+H]⁺ | EI or ESI |

Note: The calculated exact mass is based on the molecular formula. nih.gov The observed mass would be determined experimentally.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for the identification of functional groups and the elucidation of molecular structures by analyzing the interaction of infrared radiation with a molecule. When applied to complex polycyclic aromatic compounds like Benzo(h)naphtho(1,2-f)quinoline, IR spectroscopy provides a characteristic fingerprint based on the vibrational modes of its constituent bonds. The absorption of IR radiation at specific frequencies corresponds to the excitation of these vibrations, offering valuable insights into the molecule's structural framework.

The structure of Benzo(h)naphtho(1,2-f)quinoline, a large aza-polycyclic aromatic hydrocarbon (aza-PAH), is characterized by a fused system of benzene and naphthalene rings with a quinoline moiety. This intricate arrangement of aromatic rings and the presence of a nitrogen heteroatom give rise to a complex and informative IR spectrum. The primary vibrational modes that can be identified include C-H stretching, C=C and C=N stretching within the aromatic rings, and various in-plane and out-of-plane bending vibrations.

Detailed research findings on the specific IR spectrum of Benzo(h)naphtho(1,2-f)quinoline are not extensively available in public literature. However, based on the known spectral data of related polycyclic aromatic hydrocarbons and aza-arenes, the expected regions for its characteristic vibrational frequencies can be predicted. For a precise and detailed analysis, experimental data obtained from Fourier Transform Infrared (FTIR) spectroscopy or theoretical calculations using methods like Density Functional Theory (DFT) would be necessary. Such computational approaches have been shown to provide reliable predictions for the vibrational spectra of large PAHs and their nitrogen-containing analogues. optica.org

The analysis of the IR spectrum would focus on several key regions:

Aromatic C-H Stretching Region (3100-3000 cm⁻¹): This region is characteristic of the stretching vibrations of the C-H bonds on the aromatic rings. The exact position and number of peaks can provide information about the electronic environment of the hydrogen atoms.

Aromatic C=C and C=N Stretching Region (1650-1450 cm⁻¹): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic system appear in this region. The C=N stretching vibration of the quinoline ring is a key identifier. These absorptions are often strong and can appear as a series of sharp bands.

Fingerprint Region (below 1400 cm⁻¹): This region contains a complex pattern of absorptions arising from C-H in-plane and out-of-plane bending vibrations, as well as ring deformation modes. The out-of-plane bending vibrations are particularly useful for determining the substitution pattern on the aromatic rings.

The following interactive data table summarizes the expected characteristic IR absorption bands for the functional groups present in Benzo(h)naphtho(1,2-f)quinoline, based on typical values for related polycyclic aromatic compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of sp² C-H bonds in the aromatic system. |

| Aromatic C=C Stretch | 1625 - 1450 | Strong to Medium | Multiple bands are expected due to the complex fused ring structure. |

| Aromatic C=N Stretch | 1620 - 1550 | Medium | Overlaps with C=C stretching bands, a key feature of the quinoline moiety. |

| C-H In-Plane Bend | 1300 - 1000 | Medium to Weak | Part of the complex fingerprint region. |

| C-H Out-of-Plane Bend | 900 - 675 | Strong | The pattern of these bands can be indicative of the substitution on the aromatic rings. |

| Ring Deformation | Various | Medium to Weak | Complex vibrations involving the entire fused ring system, contributing to the fingerprint region. |

Photophysical Investigations of Benzo H Naphtho 1,2 F Quinoline and Its Derivatives

Fluorescence Emission Properties and Luminescence Characteristics.chimicatechnoacta.rubeilstein-journals.org

The fluorescence of Benzo[h]naphtho[1,2-f]quinoline and its analogs is a key area of study. This includes identifying the specific wavelengths of light they emit and the efficiency of this emission process.

Determination of Emission Wavelengths and Fluorescence Quantum Yields.chimicatechnoacta.rubeilstein-journals.orgfortlewis.edubeilstein-journals.org

The emission spectrum of a molecule reveals the wavelengths of light it releases after being excited. For instance, some related benzo[de]naphtho[1,8-gh]quinolines exhibit fluorescence emission in the range of 454–482 nm. chimicatechnoacta.ru The efficiency of this light emission is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. fortlewis.edu For some benzo[de]naphtho[1,8-gh]quinolines, quantum yields can be as high as 54%. chimicatechnoacta.ru In a study of benzo[f]naphtho[2,3-b]phosphoindoles, which are structurally similar, derivatives like phosphine (B1218219) oxide, a phospholium salt, and a borane (B79455) complex showed photoluminescence in chloroform. beilstein-journals.orgbeilstein-journals.org Specifically, a P-methylated cation derivative exhibited the highest quantum yield among the studied compounds. beilstein-journals.orgbeilstein-journals.org

To determine the quantum yield of a compound, it is often compared to a standard with a known quantum yield. fortlewis.edu Quinine sulfate (B86663) is a commonly used standard for such measurements. fortlewis.edunist.gov The process involves measuring the absorbance and fluorescence spectra of both the sample and the standard under identical conditions. fortlewis.edu

Below is a data table showcasing the photophysical properties of selected benzo[f]naphtho[2,3-b]phosphoindole derivatives, which share a fused aromatic ring system with Benzo[h]naphtho[1,2-f]quinoline.

| Compound | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |

| Phosphine Oxide Derivative | Not Specified | 395-426 | Not Specified |

| P-methylated Cation Derivative | Not Specified | 395-426 | Highest in study |

| Boron Complex Derivative | Not Specified | 395-426 | Not Specified |

Data derived from studies on benzo[f]naphtho[2,3-b]phosphoindoles, which have a similar fused-ring structure. beilstein-journals.orgbeilstein-journals.org

Influence of Solvent Polarity and Environmental Factors on Photophysical Behavior.acs.orgresearchgate.netnih.gov

The environment surrounding a molecule, particularly the polarity of the solvent, can significantly impact its photophysical properties. researchgate.netnih.gov For many organic chromophores, increasing the solvent polarity leads to a noticeable red-shift (a shift to longer wavelengths) in the fluorescence emission maxima. acs.org This phenomenon, known as solvatochromism, often suggests the formation of an intramolecular charge-separated emitting state. acs.org

Environmental factors such as the presence of oxygen can also influence fluorescence. For example, the fluorescence of benzo[a]pyrene (B130552), a polycyclic aromatic hydrocarbon, is known to be quenched by oxygen. nih.gov Its fluorescence quantum yield increases significantly when oxygen is removed. nih.gov Similarly, interactions with biomolecules like DNA can alter the fluorescence properties of certain compounds. nih.govnih.gov For instance, the binding of some quaternary benzo[c]phenanthridine (B1199836) alkaloids to DNA results in an increase in their fluorescence lifetimes and intensity. nih.gov

Excited-State Dynamics and Lifetimes of Luminescent Benzo[h]naphtho[1,2-f]quinoline Complexes.beilstein-journals.orgnih.govnih.gov

The excited-state lifetime refers to the average time a molecule spends in an excited state before returning to the ground state, often through the emission of light. This is a crucial parameter in understanding the dynamics of luminescent compounds.

Time-resolved fluorescence spectroscopy is a key technique used to measure excited-state lifetimes. nih.gov Studies on similar polycyclic aromatic compounds have revealed complex excited-state behavior. For example, the fluorescence decay of benzo[a]pyrene in the presence of DNA shows multiple lifetime components, indicating different excited-state processes. nih.gov The binding of certain alkaloids to DNA has been shown to increase their fluorescence lifetimes from a range of 2-5 nanoseconds to 3-10 nanoseconds. nih.gov

In the context of benzo[f]naphtho[2,3-b]phosphoindoles, different chemical modifications to the core structure lead to variations in their luminescent properties, which are directly linked to their excited-state dynamics. beilstein-journals.org

Structure-Photophysical Property Relationships in Fused Quinoline (B57606) Systems.acs.orgnih.gov

The relationship between the chemical structure of a molecule and its photophysical properties is a fundamental aspect of materials science. In fused quinoline systems, even small modifications to the molecular framework can lead to significant changes in their absorption and emission characteristics.

The synthesis of a variety of functionalized benzo[h]quinolines allows for a systematic investigation of these relationships. nih.gov For instance, the introduction of different functional groups at various positions on the quinoline core can alter the electron density and the energy levels of the molecule, thereby influencing its photophysical behavior. acs.org Studies on push-pull arylvinyl quinazoline (B50416) derivatives have shown that the nature and position of electron-donating and electron-accepting groups are critical in determining the color and efficiency of their light emission. acs.org

Photoinduced Electron Transfer (PET) and Energy Transfer Processes in Functionalized Systems.nih.gov

Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule after one of them has been excited by light. This process is fundamental to the operation of many molecular sensors.

In functionalized systems, the Benzo[h]naphtho[1,2-f]quinoline core can act as a fluorophore, while attached functional groups can serve as recognition sites for specific analytes. The binding of an analyte can trigger a PET process, leading to a change in the fluorescence of the quinoline core, such as quenching or enhancement. This principle is utilized in the design of chemosensors for the detection of ions and other molecules. nih.gov For example, a sensor based on a benzothiazole-quinoline structure has been developed for the detection of copper (Cu2+) and cyanide (CN−) ions, where the interaction with the ions modulates the intramolecular charge transfer (ICT) and thus the fluorescence properties of the molecule. nih.gov

Reactivity Studies and Transformation Chemistry of Benzo H Naphtho 1,2 F Quinoline

Electrophilic Aromatic Substitution Reactions on the Polycyclic System

There is a lack of specific experimental data on the electrophilic aromatic substitution reactions of Benzo[h]naphtho[1,2-f]quinoline. For the simpler isomer, Benzo[f]quinoline , electrophilic attack, such as nitration, has been documented. In a review of its synthesis, it is mentioned that nitration of Benzo[f]quinoline can yield nitro-derivatives. Generally, in quinoline (B57606) systems, electrophilic substitution occurs preferentially on the carbocyclic rings rather than the pyridine (B92270) ring, which is deactivated by the electron-withdrawing nitrogen atom. The positions of substitution are dictated by the stability of the resulting Wheland intermediates. For Benzo[h]naphtho[1,2-f]quinoline, the extended polycyclic system presents multiple potential sites for substitution, and theoretical calculations would be necessary to predict the most likely positions of attack in the absence of experimental findings.

Nucleophilic Substitution Reactions and Their Synthetic Utility

Direct research on nucleophilic substitution reactions for Benzo[h]naphtho[1,2-f]quinoline is not available. However, studies on the related isomer, Benzo[h]quinoline (B1196314) , demonstrate the utility of nucleophilic substitution in synthesizing more complex derivatives. For instance, 2,4-dichlorobenzo[h]quinoline has been used as a precursor where the chloro groups are displaced by nucleophiles like naphthylamine in the presence of a copper catalyst to form mono- and di-substituted amino derivatives. This suggests that if a suitably activated derivative of Benzo[h]naphtho[1,2-f]quinoline were available (e.g., with a leaving group on the pyridine ring), it could potentially undergo nucleophilic substitution. In general quinoline chemistry, nucleophilic attack is favored at the C2 and C4 positions of the pyridine ring.

Oxidation and Reduction Chemistry of the Quinoline Moiety

The oxidation and reduction chemistry of Benzo[h]naphtho[1,2-f]quinoline has not been specifically detailed. However, metabolic studies on the isomeric Benzo[f]quinoline and Benzo[h]quinoline by rat liver homogenates provide insights into their oxidative transformations.

For Benzo[f]quinoline , the identified metabolites include:

7,8-dihydroxy-7,8-dihydrobenzo[f]quinoline

9,10-dihydroxy-9,10-dihydrobenzo[f]quinoline

7-hydroxybenzo[f]quinoline

Benzo[f]quinoline-N-oxide

The formation of dihydrodiols suggests the involvement of epoxide intermediates, a common pathway in the metabolic oxidation of polycyclic aromatic hydrocarbons. The oxidation to an N-oxide is a characteristic reaction of the nitrogen atom in the quinoline ring.

For Benzo[h]quinoline , the major metabolites were identified as:

5,6-dihydroxy-5,6-dihydrobenzo[h]quinoline

7,8-dihydroxy-7,8-dihydrobenzo[h]quinoline

Notably, Benzo[h]quinoline-N-oxide was not detected, which is attributed to the steric hindrance around the nitrogen atom in this isomer. This finding is particularly relevant for Benzo[h]naphtho[1,2-f]quinoline, which also possesses a sterically crowded nitrogen environment.

Structure Activity Relationship Sar Studies in Non Clinical Biological Contexts

Influence of Structural Modifications on DNA Interaction Profiles (e.g., Intercalation)

The planar and expansive aromatic system of benzo[h]quinoline (B1196314) derivatives allows them to function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. uah.esnih.gov This interaction is a critical mechanism for their antiproliferative effects. uah.es

Studies on related compounds provide insight into the structural requirements for efficient DNA binding. For instance, new series of benzo- and tetrahydrobenzo-[h]quinolines bearing a flexible (dimethylamino)ethylcarboxamide side chain have been designed as DNA-intercalating antitumor agents. nih.gov Comparative studies between unsaturated benzo[h]quinolines and their corresponding saturated tetrahydrobenzo[h]quinolines have shown that the unsaturated, more planar compounds generally exhibit a stronger interacting effect with DNA. nih.gov Specifically, compound 6i (a benzo[h]quinoline derivative) was identified as having the most potent DNA intercalating effects in its series. nih.gov

Furthermore, the fusion of additional rings to the core structure, creating larger cationic systems like benzo[f]quino[2,1-a]phthalazinium salts, has been shown to produce effective DNA intercalators. uah.es Molecular modeling suggests these chromophores adopt a preferred orientation when intercalating at CpG or TpG DNA sequences. uah.es In some cases, the anticancer activity of benzo[h]quinoline derivatives is not solely due to intercalation but also involves the induction of oxidative stress-mediated DNA damage. nih.gov This dual mechanism, involving both direct DNA binding and the generation of reactive oxygen species that lead to DNA oxidation, highlights the complex interplay between the compound's structure and its effect on DNA integrity. nih.gov

Impact of Substituents on Enzyme Inhibition Mechanisms (e.g., Topo II and ATP Synthase)

The benzoquinoline scaffold is a key component of molecules that inhibit crucial cellular enzymes, including topoisomerase II (Topo II) and ATP synthase.

Topoisomerase II (Topo II) Inhibition: Topo II is a vital enzyme for managing DNA topology during replication and transcription, making it a prime target for anticancer drugs. nih.govnih.gov Benzo[c]phenanthridines, which are structurally related to Benzo(h)naphtho(1,2-f)quinoline, have been identified as dual inhibitors of Topo I and Topo II. mdpi.com The mechanism often involves the stabilization of the enzyme-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks and subsequent cell death. nih.govmdpi.com Studies on various quinones and naphthoquinones have shown that they can inhibit the ATPase domain of human Topo IIα. nih.gov For example, 1,4-benzoquinone (B44022) and 1,4-naphthoquinone (B94277) were found to be potent inhibitors, with their activity linked to binding within the ATPase domain of the enzyme. nih.gov The addition of halogenated benzoate (B1203000) groups to other molecular scaffolds has also been shown to enhance Topo IIα inhibitory activity, leading to DNA damage and apoptosis in cancer cells. nih.gov

ATP Synthase Inhibition: The quinoline (B57606) core is also found in inhibitors of ATP synthase, an enzyme critical for cellular energy production, particularly in pathogenic bacteria. zendy.ionih.gov Research on quinoline derivatives has demonstrated their ability to inhibit ATP synthase in multidrug-resistant bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa. zendy.ionih.gov The structure-activity relationship studies reveal that modifications at various positions on the quinoline ring system can modulate inhibitory potency and selectivity. nih.gov For instance, larger amine substituents at the C2 position of the quinoline ring generally increase potency against A. baumannii ATP synthase. nih.gov This line of research indicates that the benzoquinoline portion of Benzo(h)naphtho(1,2-f)quinoline could contribute to ATP synthase inhibition, a mechanism with potential for development in antimicrobial contexts. nih.govnih.gov

Correlation of Molecular Structure with In Vitro Biological Activities (e.g., cytotoxicity on human cancer cell lines, non-clinical)

Numerous studies have demonstrated the cytotoxic potential of benzo[h]quinoline derivatives against a variety of human cancer cell lines. The specific substitutions on the benzo[h]quinoline core are critical in determining the potency and selectivity of these compounds. nih.govnih.gov

For example, a series of new benzo- and tetrahydrobenzo-[h]quinoline derivatives were evaluated for their cytotoxic activity against four human cancer cell lines: MCF-7 (breast), A2780 (ovarian), C26 (colon), and A549 (lung). nih.gov In this study, the saturated tetrahydrobenzo[h]quinolines generally displayed greater cytotoxicity than their unsaturated benzo[h]quinoline counterparts. nih.gov Compound 6e , a tetrahydrobenzo[h]quinoline, was particularly effective, with IC₅₀ values ranging from 1.86 to 3.91 μM across the tested cell lines. nih.gov

Another study on arylated benzo[h]quinolines tested their efficacy against human skin (G361), lung (H460), breast (MCF7), and colon (HCT116) cancer cell lines. nih.gov Compounds 3e and 3f from this series showed significant cytotoxicity, with IC₅₀ values comparable to the standard chemotherapy drug doxorubicin. nih.gov

Below are interactive tables summarizing the cytotoxicity data (IC₅₀ in μM) for selected benzo[h]quinoline derivatives from these studies.

Table 1: Cytotoxicity of Benzo- and Tetrahydrobenzo-[h]quinoline Derivatives (IC₅₀ in μM) Data sourced from a study on DNA-intercalating antitumor agents. nih.gov

Use the filter to select a specific cell line.

| Compound | MCF-7 (Breast) | A2780 (Ovarian) | C26 (Colon) | A549 (Lung) |

| 6b | 10.32 | 4.31 | 14.21 | 10.14 |

| 6e | 3.91 | 1.86 | 2.54 | 2.11 |

| 6i | 12.06 | 7.93 | 11.87 | 15.21 |

| 6j | 11.23 | 6.54 | 13.01 | 13.98 |

Table 2: Cytotoxicity of Arylated Benzo[h]quinoline Derivatives (IC₅₀ in μM) Data sourced from a study on anticancer activity via oxidative stress. nih.gov

Use the filter to select a specific cell line.

| Compound | G361 (Melanoma) | H460 (Lung) | MCF7 (Breast) | HCT116 (Colon) |

| 3e | 5.3 | 6.8 | 7.6 | 6.8 |

| 3f | - | 5.4 | 4.7 | 4.9 |

| 3h | - | 10.2 | 9.8 | 11.4 |

| 3j | - | 12.1 | 11.5 | 13.2 |

These data underscore the potential of the benzo[h]quinoline scaffold in the development of new anticancer agents, with specific derivatives showing potent activity in the low micromolar range. nih.govnih.gov

The specific functional groups attached to the benzo[h]quinoline framework play a decisive role in the compound's biological activity and its underlying mechanism. nih.govnih.gov

Research has shown that introducing five-membered aromatic rings, such as furyl (3e ) or thienyl (3f ) groups, at position 5 of the benzo[h]quinoline core can significantly enhance cytotoxic activity. nih.gov The nature of substituents elsewhere on the molecule is also important; for instance, replacing a piperidinyl group with a morpholinyl group has been shown to alter cytotoxicity across multiple cell lines. nih.gov

The degree of saturation in the ring system is another critical factor. Saturated tetrahydrobenzo[h]quinolines, such as compound 6e , tend to be more cytotoxic than their unsaturated benzo[h]quinoline analogues. nih.gov However, this increased cytotoxicity does not always correlate with stronger DNA intercalation, as the unsaturated compounds often show higher DNA binding affinity due to their planarity. nih.gov This suggests that cytotoxicity can be mediated by mechanisms other than, or in addition to, DNA intercalation.

The mechanistic implications of these substitutions are linked to distinct cellular pathways. The potent cytotoxicity of compounds 3e and 3f is attributed to their ability to induce oxidative stress, leading to DNA oxidation. nih.gov This is evidenced by an increase in the levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage, and the overexpression of DNA damage response genes like H2AX and ATM in cancer cells exposed to these compounds. nih.gov Furthermore, some of these active compounds have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, suggesting a multi-pronged attack on cancer cell proliferation. nih.gov The apoptotic potential of the most cytotoxic compounds has been confirmed, with compound 6e showing strong induction of apoptosis in A549 lung cancer cells. nih.gov

Mutagenicity Studies on Bacterial Strains (Salmonella typhimurium)

The mutagenic potential of benzo[h]quinoline has been evaluated using the Ames test, a widely used assay that employs various strains of Salmonella typhimurium to detect a compound's ability to cause DNA mutations. nih.govnih.gov

Studies have shown that benzo[h]quinoline (BhQ), an aza-analog of the non-mutagenic polycyclic aromatic hydrocarbon phenanthrene, is mutagenic in the Ames test. nih.gov Specifically, it demonstrated mutagenic activity with S. typhimurium strain TA100, but only in the presence of a metabolic activation system (rat liver S9 fraction). nih.gov This indicates that benzo[h]quinoline itself is a premutagen that requires metabolic conversion into a genetically toxic agent.

However, subsequent in vivo mutagenicity studies using lacZ transgenic mice suggested that the mutagenicity of BhQ was equivocal in a mammalian system, with only slight effects observed. nih.gov This highlights the difference between results from bacterial assays and whole-animal studies.

The mutagenicity of related structures has also been investigated. For example, in a study of substituted acenaphtho(1,2-b)quinolines, the 10-nitro derivative was found to be highly mutagenic both with and without metabolic activation, while the 10-methoxy derivative was mutagenic only with activation. nih.gov The parent acenaphtho(1,2-b)quinoline was non-mutagenic. nih.gov These findings emphasize that substituents can dramatically influence the mutagenic profile of a quinoline-based polycyclic system.

Applications and Advanced Materials Science Based on Benzo H Naphtho 1,2 F Quinoline

Organic Electronics and Optoelectronic Device Integration

The field of organic electronics leverages carbon-based molecules for applications in devices like displays, solar cells, and sensors. The inherent properties of large polycyclic aromatic compounds make them prime candidates for these technologies. A patent application has noted the potential use of derivatives of Benzo[h]naphtho[1,2-f]quinoline in organic electronic devices, signaling commercial interest in this molecular scaffold justia.com.

While detailed peer-reviewed studies on the integration of Benzo[h]naphtho[1,2-f]quinoline into specific devices are not extensively documented, its structural characteristics allow for informed speculation on its potential roles.

| Patent Information: Benzo[h]naphtho[1,2-f]quinoline Derivatives | |

| Subject | Derivatives of Benzo[h]naphtho[1,2-f]quinoline |

| Stated Application | Organic Electronic Device |

| Source | Electroluminescent Patents and Patent Applications |

| Implication | Potential utility as a functional material in optoelectronic layers. |

In OLEDs, different organic materials are used for hole injection, hole transport, emission, electron transport, and electron injection layers. The high charge carrier mobility and photoluminescent properties of polycyclic aromatic hydrocarbons are crucial for these functions. Although direct research on Benzo[h]naphtho[1,2-f]quinoline in OLEDs is sparse, related benzoquinoline derivatives have been investigated as emitting materials, suggesting a possible application for this compound as a blue-emitting dopant or a host material in the emissive layer.

In OPVs, organic molecules are used to absorb light and generate an electric current. The broad absorption spectrum and suitable energy levels (HOMO/LUMO) of large aromatic systems are key to efficient light harvesting. Benzo[h]naphtho[1,2-f]quinoline could potentially function as either an electron donor or acceptor material within the active layer of an OPV, depending on the specific device architecture and the other materials used.

Chemosensing and Molecular Recognition Systems

The nitrogen atom in the quinoline (B57606) moiety of Benzo[h]naphtho[1,2-f]quinoline can act as a binding site, while its extended aromatic system provides a platform for strong fluorescent signaling. These features are ideal for the development of chemosensors.

While specific studies on Benzo[h]naphtho[1,2-f]quinoline for detecting explosives were not identified, extensive research on structurally related isomers demonstrates the principle. For instance, new fluorophores of the Benzo[de]naphtho[1,8-gh]quinoline series have been synthesized and shown to be effective fluorescent chemosensors for nitro-containing explosives. These sensors exhibit fluorescence quenching upon interaction with nitroaromatic compounds. The efficiency of this process is quantified by the Stern-Volmer constant (Ksv), with higher values indicating greater sensitivity.

| Research Findings on a Related Isomer: Benzo[de]naphtho[1,8-gh]quinoline Sensor | |

| Target Analytes | Nitro-containing explosives (e.g., Picric Acid, DNT, RDX) |

| Sensing Mechanism | Fluorescence quenching |

| Key Performance Metric | Stern-Volmer Constant (Ksv) |

| Reported Ksv Value | Up to 21,587 M⁻¹ |

| Detection Limit | As low as 1.4 ppm |

| Source | Chimica Techno Acta justia.com |

This research on a related isomer strongly suggests that Benzo[h]naphtho[1,2-f]quinoline could be a viable candidate for similar applications, warranting further investigation.

Fluorescent Probes and Stains in Biochemical Research (e.g., DNA staining)

The planar nature of polycyclic aromatic hydrocarbons allows them to intercalate between the base pairs of DNA. If the molecule is also fluorescent, it can be used as a probe or stain in biochemical assays.

Specific research on Benzo[h]naphtho[1,2-f]quinoline as a DNA stain has not been detailed in available literature. However, studies on simpler Benzo[h]quinoline (B1196314) derivatives have shown their potential as DNA-intercalating antitumor agents. In this research, a series of new Benzo[h]quinoline derivatives were synthesized and evaluated for their cytotoxic activity and ability to interact with calf thymus DNA (CT-DNA). The findings indicated that these compounds can act as DNA-intercalating agents.

| Cytotoxicity and DNA-Intercalation of Related Benzo[h]quinoline Derivatives | |

| Compound Class | Benzo[h]quinoline and Tetrahydrobenzo[h]quinoline derivatives |

| Biological Target | Calf Thymus DNA (CT-DNA) |

| Mechanism of Action | DNA-Intercalation |

| Observed Activity | Cytotoxicity against human cancer cell lines (A549, MCF-7, etc.) |

| Significant Result | Compound 6e showed IC₅₀ values from 1.86 to 3.91 μM. |

| Source | PubMed |

These findings on a foundational structure suggest that the larger, more extended aromatic system of Benzo[h]naphtho[1,2-f]quinoline could possess even stronger DNA intercalating properties, making it a person of interest for the development of new fluorescent probes for nucleic acids.

Agrochemistry Applications and Related Research

The development of novel fungicides, herbicides, and pesticides is an ongoing area of chemical research. While some chemical suppliers list Benzo[h]naphtho[1,2-f]quinoline under broad categories that may include agrochemicals, no specific studies, patents, or applications related to its use in agrochemistry were identified in a review of available research literature.

Coordination Chemistry and Ligand Design for Metal Complexes

The extensive, rigid, and electron-rich π-system of benzo[h]naphtho[1,2-f]quinoline and its derivatives makes it an exceptional ligand in coordination chemistry. The nitrogen atom embedded within this polycyclic aromatic framework provides a key coordination site for metal ions. The planarity and large surface area of the ligand facilitate strong π-π stacking interactions, which can influence the supramolecular assembly and photophysical properties of the resulting metal complexes. The design of ligands based on the benzo[h]quinoline scaffold allows for the fine-tuning of electronic and steric properties, enabling the synthesis of metal complexes with tailored reactivity and functionality.

Complexation with Transition Metals (e.g., Copper, Osmium, Ruthenium, Platinum)

The benzo[h]quinoline framework serves as a versatile platform for the coordination of various transition metals. The resulting complexes often exhibit unique geometries and electronic properties, making them suitable for applications ranging from catalysis to materials science.

Ruthenium and Osmium Complexes:

Derivatives of benzo[h]quinoline have been successfully employed to create pincer-type ligands that form stable complexes with ruthenium (Ru) and osmium (Os). For instance, new benzo[h]quinoline ligands functionalized at the 2-position have been synthesized and used to prepare a series of ruthenium and osmium complexes. nih.gov These complexes have demonstrated high efficiency as catalysts in the transfer hydrogenation of ketones. nih.gov The coordination typically involves the nitrogen of the quinoline ring and other donor atoms introduced through functionalization, leading to terdentate CN'N complexes. nih.gov The reaction of a 2-functionalized benzo[h]quinoline ligand with [RuCl2(PPh3)3] yields complexes of the type [RuCl(CN'N)(PPh3)2]. nih.gov Similarly, osmium complexes such as [OsCl(CN'N)(dppb)] (where dppb is Ph2P(CH2)4PPh2) have been prepared by treating [OsCl2(PPh3)3] with the appropriate ligands. nih.gov The robust nature of these Ru and Os complexes allows them to facilitate chemical transformations under relatively mild conditions. nih.govmdpi.com

Platinum Complexes:

Platinum(II) complexes incorporating benzo[h]quinoline as a cyclometalated (C^N) ligand have been synthesized and studied for their photophysical properties. researchgate.net These complexes often feature a square-planar coordination geometry around the platinum atom. researchgate.netnih.govnih.gov The electronic properties of the complex, and consequently its luminescence, can be significantly influenced by the other ligands attached to the platinum center. researchgate.net For example, platinum(II) complexes with both a benzo[h]quinoline ligand and an N-heterocyclic carbene (NHC) ligand have been explored to understand the effects of ligand variation on their emissive properties. researchgate.net The combination of the rigid benzo[h]quinoline unit and the strong σ-donating NHC ligand can lead to highly efficient phosphorescent emitters. researchgate.net

Copper Complexes:

The coordination chemistry of quinoline derivatives with copper has been investigated, often revealing the formation of multinuclear complexes. Dinuclear copper(I) complexes with benzoato and quinoline ligands have been characterized as intermediates in decarboxylation reactions. researchgate.net In these structures, two copper(I) centers are typically bridged by carboxylate groups, with each copper atom also coordinated to a quinoline ligand, resulting in a distorted trigonal geometry. researchgate.net Studies on copper(II) complexes with more complex, scorpiand-type ligands containing a quinoline moiety show the formation of stable, distorted octahedral complexes. researchgate.net The initial step in the complex formation is believed to be the coordination of the copper ion to the nitrogen atom of the quinoline ring. researchgate.net

The following table summarizes representative transition metal complexes incorporating benzo[h]quinoline or its derivatives.

| Metal | Ligand Type | Complex Example | Key Features | Reference |

| Ruthenium | Pincer (CN'N) | [RuCl(CN'N)(dppb)] | Efficient catalyst for transfer hydrogenation. | nih.gov |

| Osmium | Pincer (CN'N) | [OsCl(CN'N)(dppb)] | Catalytic activity in hydrogenation reactions. | nih.gov |

| Platinum | Cyclometalated (C^N) | [Pt(benzo[h]quinoline)(NHC)I] | Square-planar geometry; potential for high phosphorescence. | researchgate.net |

| Copper | N-donor | [Cu(μ-O2CC6H5)(quinoline)]2 | Dinuclear structure with bridging benzoato ligands. | researchgate.net |

Design and Study of Luminescent Metal Complexes Incorporating Benzo[h]quinoline Ligands

The rigid and extended aromatic system of benzo[h]quinoline and its analogues is highly conducive to creating luminescent materials. When incorporated into metal complexes, these ligands can give rise to intense and tunable emission properties, driven by metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or ligand-centered (π-π*) transitions.

Research has shown that metal complexes of 10-hydroxybenzo[h]quinoline (B48255) with beryllium (Be(II)) and zinc (Zn(II)) are effective light-emitting materials. nih.govresearchgate.net The bis(10-hydroxybenzo[h]quinolinato) beryllium (Bebq2) complex emits yellow-green light with an emission peak at 492 nm, while the corresponding zinc complex (Znbq2) emits yellow light at 512 nm. nih.govresearchgate.net These findings suggest that the choice of metal ion plays a crucial role in tuning the emission color. nih.govresearchgate.net The luminescence of these complexes can be quenched by electron donors, a process that follows the Stern-Volmer equation, indicating potential applications in chemical sensing. nih.govresearchgate.net

Platinum(II) complexes with cyclometalated benzo[h]quinoline ligands are particularly noted for their phosphorescent properties. researchgate.net The high atomic number of platinum facilitates intersystem crossing, leading to efficient emission from the triplet excited state. The emission color and quantum yield of these platinum complexes are highly dependent on the ancillary ligands. For instance, a cyclometalated platinum(II) complex featuring a phenylpyridine (ppy) ligand is a bright phosphorescent emitter with a quantum yield of 66%, while a similar complex with a different ligand geometry is only weakly emissive. researchgate.net This highlights the importance of molecular design in achieving desired luminescent characteristics.

Furthermore, expanding the conjugated system by fusing additional aromatic rings to the benzo[h]quinoline core has been explored as a strategy to red-shift the emission and enhance photophysical properties. researchgate.net For example, benzo[h]quinolinyl-substituted monoazatriphenylenes have been synthesized, and their photophysical properties demonstrate the influence of the extended π-system. researchgate.net Similarly, structurally related benzo[de]naphtho[1,8-gh]quinolines exhibit fluorescence in the range of 454–482 nm with quantum yields as high as 54%, making them promising candidates for fluorescent sensors. chimicatechnoacta.ru

The table below details the photophysical properties of some metal complexes and related compounds based on the benzo[h]quinoline scaffold.

| Compound/Complex | Metal Ion | Emission Peak (λem) | Quantum Yield (Φ) | Emission Color | Reference |

| Bebq2 | Be(II) | 492 nm | Not specified | Yellow-Green | nih.govresearchgate.net |

| Znbq2 | Zn(II) | 512 nm | Not specified | Yellow | nih.govresearchgate.net |

| Pt-1 (ppy-based) | Pt(II) | 490 nm | 66% | Not specified | researchgate.net |

| Pt-2 (alternative ligand) | Pt(II) | 567 nm | 0.05% | Not specified | researchgate.net |

| 6-Methoxybenzo[de]naphtho[1,8-gh]quinoline | - | 454-482 nm | 54% | Green | chimicatechnoacta.ru |

Analytical Detection and Environmental Research Methodologies for Benzo H Naphtho 1,2 F Quinoline

Chromatographic Techniques for Trace Detection and Quantification

Chromatographic methods are paramount for the separation and analysis of complex mixtures of polycyclic aromatic compounds. High-performance liquid chromatography, particularly when coupled with sensitive detectors, offers a robust platform for the analysis of Benzo[h]naphtho[1,2-f]quinoline.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a widely utilized and highly sensitive method for the determination of polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing analogues, known as azaarenes. This technique is preferred for its ability to provide the necessary sensitivity and specificity for analyzing these compounds in complex environmental samples. thermofisher.com The inherent fluorescence of many PAHs and azaarenes, stemming from their aromatic structures with extensive conjugated double bonds, makes this detection method particularly suitable for achieving the low detection limits often required for environmental monitoring. jasco-global.com

While specific HPLC-fluorescence detection parameters for Benzo[h]naphtho[1,2-f]quinoline are not extensively detailed in readily available literature, the general principles for azaarene analysis can be applied. The separation is typically achieved on a reversed-phase HPLC column using a water/acetonitrile gradient. thermofisher.com For fluorescence detection, the selection of optimal excitation and emission wavelengths is critical to maximize sensitivity and selectivity. Wavelength programming, where the excitation and emission wavelengths are changed during the chromatographic run, can be employed to optimize the detection of different fluorescent compounds in a mixture. thermofisher.com

Interactive Data Table: General HPLC Parameters for Azaarene Analysis

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | Fluorescence Detector |

| Injection Volume | 5-20 µL |

| Flow Rate | 0.5-1.5 mL/min |

Note: Optimal conditions for Benzo[h]naphtho[1,2-f]quinoline would require experimental determination.

Environmental Occurrence and Fate Studies

Investigating the presence and behavior of Benzo[h]naphtho[1,2-f]quinoline in the environment is essential for understanding its distribution and potential for exposure. These studies often involve the analysis of various environmental compartments and the examination of transformation processes.

Detection in Environmental Matrices (e.g., Coal Tar, Petroleum Distillate, Urban Air Particles)

Azaarenes, the class of compounds to which Benzo[h]naphtho[1,2-f]quinoline belongs, are known to be present in various environmental matrices resulting from anthropogenic activities. While specific quantitative data for Benzo[h]naphtho[1,2-f]quinoline is scarce in the reviewed literature, the presence of its structural isomer, benzo[f]quinoline, has been reported in coal tar, petroleum distillate, and urban air particles. nih.gov Coal tar, a byproduct of coal coking, is a complex mixture containing a significant fraction of quinoline-insoluble matter. pfigueiredo.orgtandfonline.comjfda-online.comfao.orgmdpi.comnih.govresearchgate.netmdpi.com The analysis of such complex matrices often requires extensive sample preparation, including extraction and clean-up steps, prior to chromatographic analysis.

The detection of azaarenes in urban air particles is of particular interest due to the potential for human inhalation exposure. Analytical methods for determining nitrated polycyclic aromatic hydrocarbons in atmospheric aerosols often utilize HPLC with fluorescence detection, demonstrating the applicability of this technique to air particle samples. fao.orgresearchgate.net

Biotransformation Studies (e.g., Fungal Biotransformation)

The environmental fate of Benzo[h]naphtho[1,2-f]quinoline is influenced by biotic transformation processes. Fungal biotransformation has been identified as a significant pathway for the metabolism of this compound.

Research has shown that the fungus Umbelopsis ramanniana is capable of metabolizing Benzo[h]naphtho[1,2-f]quinoline. nih.gov In laboratory studies, cultures of U. ramanniana were exposed to the compound, and the resulting metabolites were separated and identified using high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. nih.gov

The primary metabolites of Benzo[h]naphtho[1,2-f]quinoline produced by Umbelopsis ramanniana were identified as:

Benzo[h]naphtho[1,2-f]quinoline trans-5,6-dihydrodiol

Benzo[h]naphtho[1,2-f]quinoline trans-7,8-dihydrodiol

7-Hydroxybenzo[h]naphtho[1,2-f]quinoline nih.gov

These findings indicate that fungal metabolism introduces hydroxyl groups and dihydrodiol functionalities into the parent molecule, which is a common mechanism in the microbial degradation of polycyclic aromatic compounds.

Interactive Data Table: Fungal Metabolites of Benzo[h]naphtho[1,2-f]quinoline

| Parent Compound | Metabolizing Organism | Metabolite |

| Benzo[h]naphtho[1,2-f]quinoline | Umbelopsis ramanniana | Benzo[h]naphtho[1,2-f]quinoline trans-5,6-dihydrodiol |

| Benzo[h]naphtho[1,2-f]quinoline | Umbelopsis ramanniana | Benzo[h]naphtho[1,2-f]quinoline trans-7,8-dihydrodiol |

| Benzo[h]naphtho[1,2-f]quinoline | Umbelopsis ramanniana | 7-Hydroxybenzo[h]naphtho[1,2-f]quinoline |

Future Directions and Emerging Research Avenues in Benzo H Naphtho 1,2 F Quinoline Chemistry

Development of Novel Synthetic Routes with Enhanced Atom Economy and Stereoselectivity

Emerging strategies are expected to focus on:

Catalytic Cyclization Reactions: The use of transition metal catalysts, such as palladium, copper, and gold, can facilitate domino or tandem reactions, allowing for the construction of the complex quinoline (B57606) core in a single step from readily available starting materials.

C-H Activation/Annulation Cascades: Direct C-H bond functionalization represents a powerful tool for building molecular complexity. Future routes will likely involve the strategic activation of C-H bonds on precursor molecules, followed by annulation to form the fused ring system, thereby minimizing the need for pre-functionalized substrates.

Photocatalysis and Electrochemistry: These green chemistry approaches offer alternative energy sources to drive chemical transformations. The development of photocatalytic or electrochemical methods for the synthesis of benzo[h]naphtho[1,2-f]quinoline could lead to milder reaction conditions and reduced environmental impact.

Asymmetric Synthesis: For applications where chirality is crucial, the development of stereoselective synthetic routes is paramount. This will involve the use of chiral catalysts, auxiliaries, or starting materials to control the three-dimensional arrangement of atoms in the final product.

Exploration of Advanced Computational Models for Predictive Molecular Design and Property Optimization

Computational chemistry has become an indispensable tool in the design and discovery of new molecules with tailored properties. For benzo[h]naphtho[1,2-f]quinoline, advanced computational models will play a pivotal role in accelerating research and development.

Key areas of focus will include:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum mechanical methods can be used to accurately predict the electronic structure, spectroscopic properties (e.g., UV-Vis absorption and fluorescence emission), and reactivity of benzo[h]naphtho[1,2-f]quinoline and its derivatives.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): By establishing mathematical relationships between molecular structure and biological activity or physical properties, QSAR/QSPR models can be used to screen virtual libraries of benzo[h]naphtho[1,2-f]quinoline derivatives and identify candidates with desired characteristics.

Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques can provide insights into the binding interactions of benzo[h]naphtho[1,2-f]quinoline derivatives with biological targets, such as enzymes and DNA, aiding in the design of new therapeutic agents.

| Computational Method | Application in Benzo[h]naphtho[1,2-f]quinoline Research | Predicted Properties |

| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity | Electron density, HOMO/LUMO energies, reaction pathways |

| Time-Dependent DFT (TD-DFT) | Prediction of excited state properties | UV-Vis absorption and emission spectra, photophysical parameters |

| QSAR/QSPR | Correlation of molecular structure with activity/properties | Biological activity, solubility, lipophilicity |

| Molecular Docking | Simulation of ligand-receptor binding | Binding affinity, binding mode, key interactions |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecular systems | Conformational changes, stability of complexes |

Integration into Hybrid Material Systems for Multifunctional Applications

The unique photophysical and electronic properties of benzo[h]naphtho[1,2-f]quinoline make it an attractive building block for the construction of advanced hybrid materials. The integration of this scaffold into larger systems can lead to materials with synergistic properties and enhanced performance.

Future research in this area will likely explore:

Polymer-Based Materials: Covalent incorporation of benzo[h]naphtho[1,2-f]quinoline units into polymer backbones or as pendant groups can lead to the development of novel light-emitting polymers for organic light-emitting diodes (OLEDs), fluorescent sensors, and organic photovoltaics (OPVs).

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The rigid and planar structure of benzo[h]naphtho[1,2-f]quinoline makes it an ideal linker or node for the construction of porous crystalline materials. These MOFs and COFs could find applications in gas storage, separation, and heterogeneous catalysis.

Nanoparticle Conjugates: The functionalization of nanoparticles (e.g., gold nanoparticles, quantum dots) with benzo[h]naphtho[1,2-f]quinoline derivatives can create hybrid systems with combined optical, electronic, and catalytic properties for applications in bioimaging, sensing, and drug delivery.

In-depth Mechanistic Studies on Non-Clinical Biological Interactions at the Molecular Level

Understanding the fundamental interactions of benzo[h]naphtho[1,2-f]quinoline with biological macromolecules is crucial for its potential development in medicinal chemistry and chemical biology. In-depth mechanistic studies will focus on elucidating these interactions at the molecular level.

Key research avenues include:

DNA Intercalation and Groove Binding: The planar aromatic structure of benzo[h]naphtho[1,2-f]quinoline suggests a potential for intercalation between DNA base pairs or binding to the major or minor grooves. Isothermal titration calorimetry (ITC), circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy can be employed to characterize these binding events.

Enzyme Inhibition: Many quinoline-containing compounds are known to exhibit inhibitory activity against various enzymes. Future studies will aim to identify specific enzyme targets of benzo[h]naphtho[1,2-f]quinoline derivatives and elucidate the mechanism of inhibition through kinetic studies and X-ray crystallography.

Protein-Ligand Interactions: The interactions of benzo[h]naphtho[1,2-f]quinoline with other proteins of interest will be investigated using a combination of experimental techniques and computational modeling to understand the structure-activity relationships.

Expanding Applications in Highly Specialized Chemo/Biosensors and Imaging Probes

The inherent fluorescence of the benzo[h]naphtho[1,2-f]quinoline scaffold makes it a promising platform for the development of highly sensitive and selective chemosensors, biosensors, and imaging probes.

Future advancements are anticipated in the following areas:

Ion and Small Molecule Sensing: By incorporating specific recognition moieties into the benzo[h]naphtho[1,2-f]quinoline framework, chemosensors can be designed for the detection of various analytes, such as metal ions, anions, and neutral molecules, through changes in their fluorescence properties.

pH and Polarity Probes: The fluorescence of benzo[h]naphtho[1,2-f]quinoline derivatives can be sensitive to the local environment. This property can be exploited to develop probes for mapping pH gradients and polarity changes within cells and tissues.

Targeted Bioimaging: Conjugation of benzo[h]naphtho[1,2-f]quinoline fluorophores to biomolecules, such as antibodies or peptides, can enable the targeted imaging of specific cellular structures or disease biomarkers.

Design of Chiral Analogs and Investigation of Chirality-Dependent Properties and Applications

Chirality plays a critical role in many biological and chemical processes. The introduction of chirality into the benzo[h]naphtho[1,2-f]quinoline scaffold can lead to new properties and applications.

Future research will focus on:

Synthesis of Enantiomerically Pure Analogs: The development of efficient methods for the asymmetric synthesis or chiral resolution of benzo[h]naphtho[1,2-f]quinoline derivatives is essential for studying their chiroptical properties and chirality-dependent interactions.

Chirality-Dependent Biological Activity: The stereochemistry of a molecule can have a profound impact on its biological activity. The individual enantiomers of chiral benzo[h]naphtho[1,2-f]quinoline analogs will be evaluated to determine if one enantiomer exhibits greater potency or a different pharmacological profile.

Applications in Asymmetric Catalysis and Chiral Recognition: Chiral benzo[h]naphtho[1,2-f]quinoline derivatives could serve as ligands in asymmetric catalysis or as chiral selectors in separation science for the recognition and separation of other chiral molecules.

Q & A

Q. What are the established synthetic routes for Benzo(h)naphtho(1,2-f)quinoline, and what are critical reaction parameters?

The Friedländer condensation is a primary method for synthesizing benzo(h)naphtho(1,2-f)quinoline derivatives. This reaction involves cyclization between 2-(2'-pyridyl)-benzo[h]quinoline precursors and carbonyl compounds under acidic conditions. Key parameters include temperature control (e.g., reflux in xylene) and stoichiometric ratios to avoid side reactions. Post-synthesis purification often involves recrystallization from solvents like xylene to achieve high purity (>97%) .

Q. How is Benzo(h)naphtho(1,2-f)quinoline structurally characterized, and what analytical techniques are prioritized?

Structural elucidation employs a combination of:

- UV-Vis and Fluorescence Spectroscopy : To study π-π* transitions and excited-state behavior, particularly pH-dependent fluorescence quenching for binding constant determination .

- NMR (¹H/¹³C) : For resolving aromatic proton environments and verifying substituent positions.

- X-ray Crystallography : To confirm solid-state conformation, as seen in copper complexes of related ligands .

Q. What safety and toxicity data are available for this compound?

Benzo(h)naphtho(1,2-f)quinoline is classified as a questionable carcinogen with experimental tumorigenic data. Subcutaneous administration in mice at 72 mg/kg over nine weeks induced tumorigenic effects. Safety protocols mandate handling in fume hoods due to toxic fumes (SOx, NOx) emitted upon decomposition .

Advanced Research Questions

Q. How do pH variations influence fluorescence quenching studies of Benzo(h)naphtho(1,2-f)quinoline’s binding interactions?

Fluorescence quenching (FQ) is pH-sensitive due to protonation/deprotonation of nitrogen atoms, altering the compound’s electron density. For binding constant (K_DOC) determination with humic acid:

Q. What computational and spectroscopic methods resolve electronic structure differences in nitrogen-containing PACs?

Q. How can contradictions in mutagenicity data across studies be methodologically addressed?

Discrepancies arise from testing different derivatives (e.g., dihydrodiols vs. tetrahydroepoxides) in Salmonella typhimurium TA100. Resolution strategies include:

Q. What synthetic strategies distinguish isomeric benzo[h]naphtho[1,2-b][1,6]naphthyridines, and how do their cytotoxic activities vary?

Isomers are synthesized via Ullmann-type coupling of 4-chloro-2-methylbenzo[h]quinolines with aryl amines. Cytotoxicity is assessed using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.